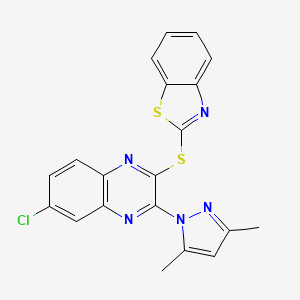
2-(1,3-benzothiazol-2-ylsulfanyl)-6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a benzothiazolylsulfanyl group, a chloro group, and a dimethylpyrazolyl group
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of the benzothiazolylsulfanyl group, the chloro group, and the dimethylpyrazolyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(1,3-benzothiazol-2-ylsulfanyl)-6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline can be compared with other similar compounds, such as:
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3,5-dimethylpyrazol-1-yl)ethanone: This compound shares the benzothiazolylsulfanyl and dimethylpyrazolyl groups but differs in the core structure.
2-(1,3-benzothiazol-2-ylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline: This compound is structurally similar but lacks the chloro group.
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone: Another similar compound with a different core structure and functional groups.
Properties
Molecular Formula |
C20H14ClN5S2 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-[6-chloro-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C20H14ClN5S2/c1-11-9-12(2)26(25-11)18-19(23-14-8-7-13(21)10-16(14)22-18)28-20-24-15-5-3-4-6-17(15)27-20/h3-10H,1-2H3 |
InChI Key |
MTUCSOPBMURPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC(=C3)Cl)N=C2SC4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylamino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B11443202.png)
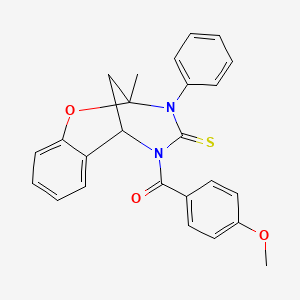
![Nalpha-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]phenylalaninamide](/img/structure/B11443220.png)
![N-(2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B11443228.png)

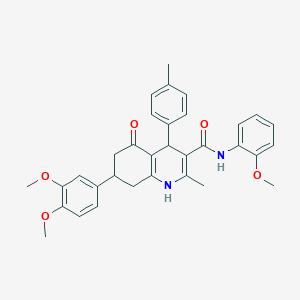
![2-phenyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B11443234.png)
![Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate](/img/structure/B11443241.png)
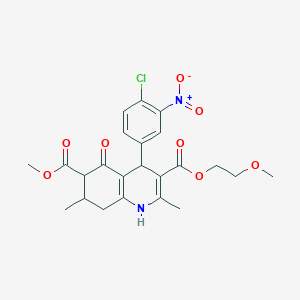
![2-[3-{4-[2-(cyclopentylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11443269.png)
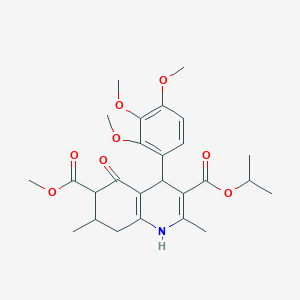
![ethyl 6-(furan-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11443288.png)
![N-(2-chlorobenzyl)-5-{2,4-dioxo-1-[2-oxo-2-(phenylamino)ethyl]-1,4-dihydroquinazolin-3(2H)-yl}pentanamide](/img/structure/B11443290.png)

